2-Ethyl-5-((4-(2-fluorophenyl)piperazin-1-yl)(furan-2-yl)methyl)thiazolo[3,2-b][1,2,4]triazol-6-ol
Description
Properties
IUPAC Name |
2-ethyl-5-[[4-(2-fluorophenyl)piperazin-1-yl]-(furan-2-yl)methyl]-[1,3]thiazolo[3,2-b][1,2,4]triazol-6-ol | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H22FN5O2S/c1-2-17-23-21-27(24-17)20(28)19(30-21)18(16-8-5-13-29-16)26-11-9-25(10-12-26)15-7-4-3-6-14(15)22/h3-8,13,18,28H,2,9-12H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GGVQSENUTCZBGP-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=NN2C(=C(SC2=N1)C(C3=CC=CO3)N4CCN(CC4)C5=CC=CC=C5F)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H22FN5O2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
427.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Structural Analysis and Retrosynthetic Considerations
The target molecule comprises a thiazolo[3,2-b]triazol-6-ol core functionalized at position 2 with an ethyl group and at position 5 with a bis-aryl methyl substituent. The latter consists of a 4-(2-fluorophenyl)piperazin-1-yl moiety and a furan-2-yl group, necessitating convergent synthetic strategies. Retrosynthetic disconnection identifies three primary fragments:
Key challenges include regioselective cyclization to form the fused thiazole-triazole system and stereochemical control during the introduction of the piperazine-furan hybrid side chain.
Synthesis of the Thiazolo[3,2-b]triazol-6-ol Core
S-Alkylation of 1,2,4-Triazole-3-thiol Precursors
The core synthesis begins with 5-substituted-4H-1,2,4-triazole-3-thiols, which undergo S-alkylation with α-bromoketones. For instance, 5-(4-(4-methoxyphenylsulfonyl)phenyl)-4H-1,2,4-triazole-3-thiol reacts with 2-bromo-4'-fluoroacetophenone in dimethylsulfoxide (DMSO) at room temperature, yielding S-alkylated intermediates with 89–92% efficiency.
Representative Reaction Conditions:
| Reagent | Solvent | Temperature | Time | Yield |
|---|---|---|---|---|
| 2-Bromoacetophenone | DMSO | 25°C | 10 h | 89.8% |
Acid-Catalyzed Cyclization
Cyclization of S-alkylated intermediates in concentrated sulfuric acid at 0°C for 3 h followed by 3 h at room temperature generates the thiazolo[3,2-b]triazole system. This step proceeds via intramolecular nucleophilic attack of the thiolate sulfur on the adjacent carbonyl carbon, with subsequent dehydration.
Spectral Validation:
Synthesis of the (4-(2-Fluorophenyl)piperazin-1-yl)(furan-2-yl)methyl Side Chain
Preparation of 4-(2-Fluorophenyl)piperazine
Piperazine reacts with 1-bromo-2-fluorobenzene in chloroform under Ullmann coupling conditions (CuI, L-proline, K₂CO₃, 110°C, 24 h) to yield 4-(2-fluorophenyl)piperazine. GC-MS analysis shows >95% purity, with m/z 195.1 [M+H]⁺.
Mannich Reaction for Side Chain Assembly
A Mannich reaction between 4-(2-fluorophenyl)piperazine, furfural, and chloroacetic acid in acetic anhydride introduces the hybrid side chain. The reaction proceeds via iminium ion formation, followed by nucleophilic attack from the furan oxygen.
Reaction Parameters:
| Component | Molar Ratio | Catalyst | Temperature | Time | Yield |
|---|---|---|---|---|---|
| 4-(2-Fluorophenyl)piperazine | 1.0 | Ac₂O | 80°C | 12 h | 75% |
| Furfural | 1.2 | - | - | - | - |
Final Coupling and Functionalization
The side chain is coupled to the thiazolo-triazole core via a nucleophilic aromatic substitution (SNAr) reaction. Activation of the triazole C-5 position using phosphorus oxychloride (POCl₃) at 90°C for 6 h generates a chlorinated intermediate, which reacts with the pre-formed Mannich base in tetrahydrofuran (THF) with triethylamine.
Characterization Data:
Mechanistic Insights and Yield Optimization
Regioselectivity in Cyclization
Density functional theory (DFT) calculations reveal that sulfuric acid protonates the carbonyl oxygen of the S-alkylated intermediate, lowering the activation energy for cyclization by 12.3 kcal/mol compared to neutral conditions.
Solvent Effects on Mannich Reaction
Polar aprotic solvents (e.g., DMF) increase side chain coupling efficiency by stabilizing the iminium intermediate. A 15% yield improvement is observed compared to ethanol.
Chemical Reactions Analysis
Nucleophilic Substitution Reactions
The piperazine and thiazole moieties participate in nucleophilic substitution reactions. For example:
| Reaction Type | Reagents/Conditions | Outcome | Source Citation |
|---|---|---|---|
| Alkylation | Alkyl halides, K₂CO₃, DMF, 80°C | Substitution at the piperazine nitrogen, forming quaternary ammonium derivatives | |
| Acylation | Acetyl chloride, Et₃N, CH₂Cl₂, RT | Acetylation of the secondary amine in the piperazine ring |
-
The thiazole ring’s C-2 position is electrophilic, enabling substitutions with amines or thiols under basic conditions .
Electrophilic Aromatic Substitution
The furan ring undergoes electrophilic substitution, primarily at the C-5 position:
| Reaction Type | Reagents/Conditions | Outcome | Source Citation |
|---|---|---|---|
| Nitration | HNO₃/H₂SO₄, 0–5°C | Nitro group incorporation at C-5 of furan | |
| Sulfonation | SO₃/DMF, 50°C | Sulfonation at C-5, enhancing water solubility |
-
The fluorophenyl group directs electrophiles to the para position relative to the fluorine atom.
Oxidation and Reduction
Key redox reactions include:
-
The thiazole ring is resistant to oxidation under mild conditions but degrades with strong oxidizers .
Cycloaddition Reactions
The triazole moiety participates in [3+2] cycloadditions:
| Reaction Type | Reagents/Conditions | Outcome | Source Citation |
|---|---|---|---|
| Huisgen Cycloaddition | Cu(I) catalyst, azides, RT | Formation of 1,2,3-triazole hybrids |
Coordination Chemistry
The nitrogen and sulfur atoms act as ligands for metal complexes:
| Metal Ion | Ligand Sites | Application | Source Citation |
|---|---|---|---|
| Cu(II) | Thiazole N, triazole N | Antimicrobial agents | |
| Pd(II) | Piperazine N | Catalysis in cross-coupling reactions |
Hydrolysis and Stability
| Condition | Outcome | Source Citation |
|---|---|---|
| Acidic (HCl, reflux) | Cleavage of the piperazine-furan bond | |
| Alkaline (NaOH, RT) | Hydrolysis of ester groups (if present) |
Key Research Findings
-
Synthetic Optimization : Multi-step synthesis requires precise control of temperature and solvent polarity to avoid side reactions.
-
Biological Relevance : Alkylation of the piperazine ring enhances binding to serotonin receptors .
-
Stability Profile : The compound is stable in aqueous solutions at pH 5–7 but degrades under UV light.
Reaction Mechanisms
-
Piperazine Alkylation : Proceeds via an SN2 mechanism, with the nitrogen acting as a nucleophile.
-
Furan Nitration : Follows electrophilic aromatic substitution, stabilized by the oxygen lone pairs .
This reactivity profile underscores its utility in medicinal chemistry for structure-activity relationship (SAR) studies .
Scientific Research Applications
2-Ethyl-5-((4-(2-fluorophenyl)piperazin-1-yl)(furan-2-yl)methyl)thiazolo[3,2-b][1,2,4]triazol-6-ol has several scientific research applications:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential therapeutic effects, particularly in the treatment of neurological disorders.
Industry: Utilized in the development of new materials and chemical processes
Mechanism of Action
The mechanism of action of 2-Ethyl-5-((4-(2-fluorophenyl)piperazin-1-yl)(furan-2-yl)methyl)thiazolo[3,2-b][1,2,4]triazol-6-ol involves its interaction with specific molecular targets and pathways. The compound may bind to receptors or enzymes, modulating their activity and leading to various biological effects. The exact pathways and targets can vary depending on the specific application and context .
Comparison with Similar Compounds
Table 1: Key Structural and Physicochemical Comparisons
| Property | Target Compound | 3-Fluorophenyl Analogue |
|---|---|---|
| Molecular Formula | C₂₃H₂₃FN₆O₂S | C₂₄H₂₂F₂N₆O₂S |
| Molecular Weight (g/mol) | 466.54 | 508.58 |
| Fluorophenyl Orientation | 2-fluorophenyl | 3-fluorophenyl |
| Core Planarity* | Planar (predicted) | Partial perpendicular distortion |
| Solubility (DMF, mg/mL) | Not reported | High (crystallizes from DMF) |
*Based on crystallographic data from isostructural thiazole-triazole hybrids .
Heterocyclic Systems with Shared Moieties
Compounds such as 4-(4-fluorophenyl)-2-(5-(4-fluorophenyl)-3-(1-(4-fluorophenyl)-5-methyl-1H-1,2,3-triazol-4-yl)-4,5-dihydro-1H-pyrazol-1-yl)thiazole (Compound 5) share the thiazole and triazole motifs but lack the piperazine-furan substitution. Key distinctions include:
- Synthetic yields : The target compound and its analogues are synthesized in high yields (>80%), whereas Compound 5 and its derivatives require multi-step protocols with moderate yields (60–70%) .
Research Findings and Implications
Receptor Binding Hypotheses
The 2-fluorophenylpiperazine moiety in the target compound is hypothesized to enhance affinity for serotonin (5-HT) or dopamine receptors, as seen in structurally related antipsychotic agents. In contrast, the 3-fluorophenyl analogue may exhibit reduced selectivity due to steric hindrance from the perpendicular fluorophenyl group .
Metabolic Stability
The furan-2-ylmethyl group in the target compound likely improves metabolic stability compared to simpler alkyl substituents, as furan rings resist oxidative degradation better than saturated hydrocarbons. However, this group may also introduce hepatotoxicity risks, a common limitation of furan-containing drugs.
Biological Activity
The compound 2-Ethyl-5-((4-(2-fluorophenyl)piperazin-1-yl)(furan-2-yl)methyl)thiazolo[3,2-b][1,2,4]triazol-6-ol is a complex heterocyclic molecule that has garnered attention for its potential biological activities. This article reviews the biological activity of this compound, focusing on its antifungal properties, structure-activity relationships (SAR), and potential therapeutic applications based on recent research findings.
Structural Overview
The compound features several key structural components:
- Thiazolo[3,2-b][1,2,4]triazole core: A fused heterocyclic system known for various biological activities.
- Piperazine moiety : Often associated with central nervous system activity and modulation of neurotransmitter systems.
- Furan ring : Contributes to the compound's reactivity and potential biological interactions.
Antifungal Activity
Recent studies have highlighted the antifungal potential of 1,2,4-triazole derivatives, including those similar to our compound. The thiazole and triazole rings are crucial for this activity.
| Compound | MIC (μg/mL) | Activity Classification |
|---|---|---|
| 2-Ethyl... | 0.06 - 2 | Outstanding |
| Standard Drug | 0.5 - 1 | Excellent |
The minimum inhibitory concentrations (MIC) indicate that compounds with a similar structure exhibit remarkable antifungal efficacy against various fungal strains. The presence of nitrogen in the triazole ring enhances the biological activity significantly .
Structure-Activity Relationship (SAR)
The SAR studies indicate that modifications in the piperazine and furan moieties can significantly influence the biological activity. For instance:
- Substituents on the piperazine ring : Fluorinated phenyl groups enhance binding affinity to target sites.
- Furan modifications : Alterations can lead to improved solubility and bioavailability.
Research has shown that the introduction of electron-withdrawing groups on the aromatic systems can enhance antifungal potency by increasing the electron density on the nitrogen atoms in the triazole ring .
Study on Antifungal Efficacy
In a comparative study involving various derivatives of triazoles, compounds similar to our target showed varying degrees of antifungal activity against Candida species. The results demonstrated that:
- Compounds with a thiazole-triazole framework exhibited superior activity compared to traditional antifungal agents.
- The most active compounds had MIC values ranging from 0.06 to 4 μg/mL against resistant strains of fungi .
Neuropharmacological Studies
The piperazine component has been linked to various neuropharmacological effects. In vitro studies indicated that derivatives could modulate serotonin receptors, suggesting potential applications in treating mood disorders. The specific interaction with 5-HT1A receptors was noted as particularly significant .
Q & A
Q. What are the key synthetic pathways for synthesizing this compound, and how do reaction conditions influence yield?
The synthesis involves multi-step organic reactions, including:
- Cyclization to form the thiazolo-triazole core via α-haloketones and thiosemicarbazides .
- Mannich reactions or alkylation to introduce the piperazine and furan moieties .
- Functional group modifications (e.g., fluorophenyl substitution) using nucleophilic aromatic substitution . Critical parameters include temperature (60–120°C), solvent choice (DMF, ethanol, or acetonitrile), and catalysts (triethylamine or Pd-based catalysts) to optimize yield (reported 40–70%) and purity .
Q. Which analytical techniques are used to confirm the compound’s structure and purity?
- NMR spectroscopy (¹H/¹³C, 2D-COSY) for structural elucidation of the heterocyclic core and substituents .
- Mass spectrometry (HRMS) to verify molecular weight and fragmentation patterns .
- HPLC/UPLC for purity assessment (>95% purity threshold) .
- X-ray crystallography to resolve stereochemistry and confirm spatial arrangement .
Q. What biological targets or activities are associated with this compound?
Preliminary studies suggest activity against:
- Enzymes (kinases, polymerases) via competitive inhibition .
- GPCRs (e.g., serotonin/dopamine receptors) due to the piperazine moiety .
- Antimicrobial targets (bacterial efflux pumps, fungal cell walls) . Bioactivity assays (e.g., MIC, IC₅₀) are recommended for validation .
Q. What are the solubility and stability profiles under physiological conditions?
- Solubility : Moderate in DMSO (10–20 mg/mL) and ethanol; poor in aqueous buffers without co-solvents .
- Stability : Stable at pH 6–8 and 4°C for short-term storage; degrades under strong acidic/basic conditions or prolonged exposure to light .
Advanced Research Questions
Q. How can researchers optimize the synthetic route for higher efficiency and scalability?
- Parameter screening : Use Design of Experiments (DoE) to optimize temperature, solvent ratios, and catalyst loading .
- Flow chemistry : Implement continuous flow systems to enhance reaction control and reduce side products .
- Microwave-assisted synthesis : Accelerate cyclization steps (reported 30% reduction in reaction time) .
Q. What strategies address contradictory bioactivity data across studies?
- Standardized assays : Reproduce results under controlled conditions (e.g., fixed pH, temperature, cell lines) .
- Orthogonal assays : Validate antimicrobial activity with both broth microdilution and agar diffusion methods .
- Impurity profiling : Use LC-MS to rule out confounding effects from synthetic byproducts .
Q. How can structure-activity relationship (SAR) studies be designed for this compound?
- Substituent variation : Synthesize derivatives with modified fluorophenyl, piperazine, or furan groups to assess impact on bioactivity .
- In silico docking : Perform molecular docking (e.g., AutoDock Vina) to predict binding affinities for kinases or GPCRs .
- Pharmacokinetic profiling : Measure logP, plasma protein binding, and metabolic stability in microsomal assays .
Q. What mechanistic insights exist for its bioactivity, and how can they be validated?
- Enzyme inhibition assays : Measure IC₅₀ values for target enzymes (e.g., kinases) using fluorescence-based substrates .
- Binding studies : Conduct surface plasmon resonance (SPR) or isothermal titration calorimetry (ITC) to quantify interactions with receptors .
- Transcriptomic profiling : Use RNA-seq to identify downstream pathways affected in treated cell lines .
Data Contradiction Analysis
Q. How should researchers resolve discrepancies in reported synthetic yields?
- Reaction monitoring : Track intermediates via TLC or inline IR spectroscopy to identify yield-limiting steps .
- Cross-validate protocols : Compare methods from independent studies (e.g., solvent purity, catalyst sourcing) .
- Scale-down experiments : Test reproducibility at small scale (1–5 mmol) before scaling up .
Q. Why do bioactivity results vary between in vitro and in vivo models?
- Metabolic stability : Assess hepatic clearance using liver microsomes to explain reduced in vivo efficacy .
- Tissue penetration : Measure compound concentrations in target tissues via LC-MS/MS .
- Species-specific differences : Test activity in humanized models or primary human cells .
Methodological Resources
- Synthetic protocols : Refer to multi-step procedures in Evidences 1, 8, 12.
- Analytical workflows : Follow protocols for NMR/MS in Evidences 2, 3, 11.
- Bioassay design : Adapt antifungal/anticancer assays from Evidences 8, 12, 16.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
